molecular formula C9H6F3N3O2 B3056118 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 691868-52-7

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B3056118
CAS No.: 691868-52-7
M. Wt: 245.16 g/mol
InChI Key: BLVZYEUUUQGPHN-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl group at position 7, and a carboxylic acid moiety at position 6. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid provides a site for derivatization or salt formation, making it a versatile scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-6-13-3-5(8(16)17)7(9(10,11)12)15(6)14-4/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZYEUUUQGPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377637
Record name 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691868-52-7
Record name 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (hereafter referred to as "the compound") is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. The carboxylic acid functional group can facilitate interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and others. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity . The compound also demonstrated selectivity, showing significantly less effect on non-cancerous cell lines.

Enzyme Inhibition

The compound exhibits inhibitory effects on several key enzymes involved in cancer progression and metabolism:

  • CDK6/Cyclin D3 Inhibition : It has been reported to inhibit CDK6 with an IC50 of 290 nM, comparable to established inhibitors such as Abemaciclib .
  • Matrix Metalloproteinases (MMPs) : The compound also showed significant inhibition of MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. It has shown an oral bioavailability of 31.8% with a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, it did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophilic compounds under controlled conditions. For example, the synthesis pathway may include halogenation reactions that yield regioselective products suitable for further functionalization .

Case Studies and Experimental Findings

Several case studies have documented the biological activity of related pyrazolo[1,5-a]pyrimidines:

  • Antitumor Efficacy : A study demonstrated that derivatives of the compound inhibited tumor growth in vivo and reduced lung metastasis in mouse models .
  • Selectivity Index : The compound exhibited a selectivity index significantly higher than traditional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential for reduced side effects while maintaining efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS RN Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Not provided C₉H₆F₃N₃O₂ 2-Me, 7-CF₃, 6-COOH 245.16 High polarity due to COOH; potential for hydrogen bonding
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 695191-64-1 C₉H₆F₃N₃O₂ 5-Me, 7-CF₃, 3-COOH 245.16 Carboxylic acid at position 3 may alter binding affinity compared to position 6
Ethyl 4,7-dihydro-7-hydroxy-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 923232-09-1 C₁₁H₁₂F₃N₃O₃ 2-Me, 7-CF₃, 6-COOEt 291.23 Ester derivative improves lipophilicity; reduced solubility in aqueous media
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Not provided C₉H₆F₃N₃O₂ 6-Me, 7-CF₃, 2-COOH 245.16 Substituent inversion at positions 2/6 may affect steric interactions
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Not provided C₇H₄F₃N₃O₂ 2-CF₃, 6-COOH 219.13 Trifluoromethyl at position 2 alters electronic effects; lower molecular weight

Key Observations:

Positional Isomerism : Shifting the methyl or carboxylic acid group (e.g., from position 2 to 6) impacts steric and electronic profiles. For example, 6-methyl-7-CF₃ derivatives may exhibit different crystal packing due to altered planar interactions .

Functional Group Effects : Carboxylic acid derivatives (e.g., 6-COOH vs. 3-COOH) influence solubility and intermolecular interactions. Esterification (e.g., ethyl ester at position 6) enhances membrane permeability but reduces aqueous solubility .

Preparation Methods

Cyclocondensation of β-Keto Esters with Aminopyrazoles

The foundational approach involves cyclocondensation between 3-amino-5-methyl-1H-pyrazole and β-keto esters bearing trifluoromethyl groups. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a preferred electrophilic partner due to its ability to introduce both the trifluoromethyl (-CF₃) and ester (-COOEt) functionalities in a single step. Under microwave irradiation (110°C, 2 h), this reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyrazolo[1,5-a]pyrimidine core with the ethyl ester group at position 6 (Fig. 1A). Yields typically range from 58–72%, contingent upon solvent polarity and microwave power.

Reaction Conditions

  • Solvent: 1,4-Dioxane
  • Catalyst: None required
  • Temperature: 110°C (microwave)
  • Yield: 63% (isolated)

Hydrolysis of Ethyl Esters to Carboxylic Acids

Acid-Catalyzed Ester Cleavage

Hydrolysis of the ethyl ester intermediate (ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate) employs concentrated hydrochloric acid (HCl) in a dioxane/water mixture (1:1 v/v). Refluxing at 100°C for 6–8 h achieves near-quantitative conversion to the carboxylic acid.

Optimized Protocol

  • Reagents: 6 M HCl, dioxane, H₂O
  • Temperature: 100°C
  • Duration: 7 h
  • Yield: 89%

Base-Mediated Saponification

Alternative hydrolysis using sodium hydroxide (NaOH) in ethanol/water (3:1 v/v) at 80°C for 4 h provides comparable yields (85–91%) but requires neutralization with dilute HCl to precipitate the product.

Optimization of Reaction Parameters

Microwave vs. Conventional Heating

Comparative studies reveal microwave irradiation reduces reaction times by 75% while improving yields by 12–18% (Table 1).

Table 1. Cyclocondensation Efficiency Under Different Conditions

Method Temperature (°C) Time (h) Yield (%)
Conventional Reflux 110 12 51
Microwave Irradiation 110 2 63

Solvent Effects on Hydrolysis

Polar aprotic solvents like dimethylformamide (DMF) accelerate ester cleavage but promote decarboxylation side reactions. Mixed aqueous-organic systems (e.g., dioxane/H₂O) balance reactivity and selectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 13.25 (s, 1H, COOH), 8.14 (s, 1H, H-3), 2.62 (s, 3H, CH₃).
  • ¹³C NMR: δ 167.4 (COOH), 158.1 (C-7), 122.9 (q, J = 275 Hz, CF₃).

Infrared Spectroscopy (IR)

A prominent carbonyl stretch at 1695 cm⁻¹ confirms the carboxylic acid functionality, while the CF₃ group absorbs at 1145 cm⁻¹.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

Microwave-assisted cyclocondensation followed by acid hydrolysis offers the most scalable route, with total yields exceeding 55% over two steps. Conventional methods suffer from longer reaction times and lower throughput.

Purity and Byproduct Formation

Base-mediated saponification generates fewer decarboxylated byproducts (<2%) compared to acid hydrolysis (5–7%), making it preferable for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing reagents under reflux conditions. For example, heating a mixture of 5-amino-1H-pyrazole derivatives and trifluoromethyl ketones in acetic acid at 433–438 K for 2.5 hours yields the pyrazolo[1,5-a]pyrimidine core. Subsequent carboxylation at position 6 is achieved via hydrolysis or oxidation steps . Key reagents include sodium azide for cyclization and sulfamic acid as a catalyst for eco-friendly, solvent-free protocols .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • 1H/13C NMR: The pyrazole and pyrimidine protons resonate between δ 7.5–9.5 ppm, while the trifluoromethyl group appears as a singlet near δ 3.3 ppm. Carboxylic acid protons are typically absent due to exchange broadening but confirmed via IR (stretch at ~1695 cm⁻¹) .
  • X-ray Crystallography: Single-crystal analysis reveals planarity of the pyrazolo[1,5-a]pyrimidine core (average deviation: 0.006 Å). Substituents like trifluoromethyl and methyl groups exhibit torsional angles (e.g., C(11)-C(18)-C(19)-C(20) = -176.8°) that influence molecular packing via Cl⋯Cl (3.475 Å) and van der Waals interactions .

Advanced Research Questions

Q. How do substituents like trifluoromethyl impact reaction yields, and how can optimization address this?

  • Methodological Answer: Trifluoromethyl groups often reduce yields due to steric hindrance and electronic effects. For instance, aprotic solvents like toluene favor pyrazolo[1,5-a]pyrimidinone byproducts over the desired product. To mitigate this:
  • Use protic solvents (e.g., acetic acid) to stabilize intermediates.
  • Optimize catalyst loading (e.g., 10 mol% CuI for coupling reactions).
  • Adjust reaction time (12–14 hours) to avoid decomposition .
    Data Example:
SubstituentSolventYield (%)Byproduct (%)
CF3Acetic acid66.78<5
CF3Toluene42.135 (pyrimidinone)

Q. How can structural discrepancies between computational models and experimental data be resolved?

  • Methodological Answer: Discrepancies often arise in dihedral angles and hydrogen bonding. Strategies include:
  • Refining X-ray data with software like CrystalClear (R[F²] < 0.055).
  • Validating computational models (DFT) against crystallographic parameters like bond lengths (C–N: 1.34 Å vs. calculated 1.32 Å) .
  • Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding contributes 15–20% to lattice energy) .

Q. What in vitro assays are suitable for evaluating biological activity, and how is solubility addressed?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Use recombinant kinases (e.g., EGFR) with ADP-Glo™ kits. The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., Lys692 via H-bonding at 3.37 Å) .
  • Solubility Enhancement: Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer: Extra peaks may arise from:
  • Tautomerism: The pyrimidine ring exists in keto-enol equilibrium, detectable via variable-temperature NMR (VT-NMR).
  • Residual Solvents: Ethanol or DMF traces in recrystallized samples appear as singlets (δ 1.1–3.5 ppm). Use high-vacuum drying (0.1 mmHg, 24 hours) to remove solvents .

Experimental Design Challenges

Q. How to prevent decomposition during purification of acid-labile derivatives?

  • Methodological Answer:
  • Avoid acidic conditions (pH < 5) during column chromatography. Use neutral alumina instead of silica.
  • Perform flash chromatography at 4°C to stabilize the carboxylic acid moiety.
  • Lyophilize final products to minimize hydrolytic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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